Ethyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with appropriate dipolarophiles under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to reflux to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of metal-free catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its unique structural features.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Ethyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity for certain targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(4-Bromophenyl)isoxazole-3-carboxylate
Uniqueness
Ethyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution pattern imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its analogs .
Properties
Molecular Formula |
C12H9BrFNO3 |
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Molecular Weight |
314.11 g/mol |
IUPAC Name |
ethyl 5-(5-bromo-2-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9BrFNO3/c1-2-17-12(16)10-6-11(18-15-10)8-5-7(13)3-4-9(8)14/h3-6H,2H2,1H3 |
InChI Key |
WACOPJPDGHCOIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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